3-Phenylpentan-2-one
Overview
Description
3-Phenylpentan-2-one is an organic compound with the molecular formula C11H14O. It is a ketone characterized by a phenyl group attached to the second carbon of a pentanone chain. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenylpentan-2-one can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with 2-pentanone to form the desired product. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions .
Industrial Production Methods: In industrial settings, this compound is often produced via the Friedel-Crafts acylation of benzene with 2-pentanone in the presence of a Lewis acid catalyst such as aluminum chloride. This method is favored for its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Phenylpentan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: Reduction with reagents such as lithium aluminum hydride yields the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydrazine under basic conditions.
Major Products Formed:
Oxidation: 3-Phenylpentanoic acid.
Reduction: 3-Phenylpentan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Phenylpentan-2-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of 3-Phenylpentan-2-one involves its interaction with various molecular targets. In oxidation reactions, the compound’s carbonyl group is the primary site of reactivity, undergoing nucleophilic attack by oxidizing agents. In reduction reactions, the carbonyl carbon is reduced to an alcohol group through the transfer of hydride ions .
Comparison with Similar Compounds
- 2-Phenylbutan-2-one
- 4-Phenylbutan-2-one
- 3-Phenylbutan-2-one
Comparison: 3-Phenylpentan-2-one is unique due to its specific structure, which influences its reactivity and applications. Compared to 2-Phenylbutan-2-one, it has a longer carbon chain, affecting its physical properties and reactivity. 4-Phenylbutan-2-one and 3-Phenylbutan-2-one differ in the position of the phenyl group, leading to variations in their chemical behavior .
Biological Activity
3-Phenylpentan-2-one, a ketone with the molecular formula , has garnered attention in various fields of research due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive bacteria, highlighting its potential as a natural preservative or therapeutic agent .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays revealed that this compound can scavenge free radicals, suggesting its role in protecting cells from oxidative stress . This property is particularly relevant in the context of age-related diseases and inflammatory conditions.
Cytotoxic Effects
In cancer research, this compound has shown cytotoxic effects on several cancer cell lines. A notable study reported that it induced apoptosis in human cancer cells through the activation of caspase pathways, indicating its potential as an anticancer agent .
Case Studies
- Antimicrobial Efficacy : A controlled study assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth, supporting its application in food preservation .
- Cytotoxicity in Cancer Cells : In a study focusing on breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to mitochondrial dysfunction and increased reactive oxygen species (ROS) production .
- Antioxidant Activity : A comparative analysis of various phenolic compounds established that this compound exhibited superior antioxidant activity compared to other tested substances. This finding underscores its potential utility in nutraceutical formulations aimed at combating oxidative stress .
Summary of Biological Activities
Properties
IUPAC Name |
3-phenylpentan-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-3-11(9(2)12)10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRUAOVJGCVPRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1528-39-8 | |
Record name | NSC42885 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42885 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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